9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a chlorine and a methoxy group. The spirocyclic framework includes a nitrogen atom and two oxygen atoms, contributing to its distinctive chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[55]undecane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to serve as a probe in biochemical assays and as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the development of therapeutic agents for various diseases.
Industry
In the industrial sector, 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. This step often requires the use of a strong acid or base to facilitate the cyclization process.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the spirocyclic intermediate in the presence of a base such as pyridine or triethylamine.
Substitution Reactions: The final steps involve the introduction of the chlorine and methoxy groups onto the phenyl ring through electrophilic aromatic substitution reactions. These reactions typically require the use of chlorinating and methoxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents, such as the chlorine atom.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH₃) for methoxylation and thionyl chloride (SOCl₂) for chlorination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Mechanism of Action
The mechanism of action of 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- 9-((3-Chloro-4-ethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]decane
Uniqueness
Compared to these similar compounds, 9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane stands out due to its specific combination of substituents and its spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-20-14-4-3-12(11-13(14)16)23(18,19)17-7-5-15(6-8-17)21-9-2-10-22-15/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLWCIJKIMHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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